molecular formula C11H11NO6 B12009806 4-{[Ethoxy(oxo)acetyl]amino}-2-hydroxybenzoic acid CAS No. 92289-16-2

4-{[Ethoxy(oxo)acetyl]amino}-2-hydroxybenzoic acid

Katalognummer: B12009806
CAS-Nummer: 92289-16-2
Molekulargewicht: 253.21 g/mol
InChI-Schlüssel: VRSBHCZASAIZNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[Ethoxy(oxo)acetyl]amino}-2-hydroxybenzoic acid typically involves the reaction of ethoxy(oxo)acetyl chloride with 2-hydroxybenzoic acid in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

This would involve the use of larger reaction vessels, automated control systems, and stringent quality control measures to ensure the purity and consistency of the product .

Analyse Chemischer Reaktionen

Types of Reactions

4-{[Ethoxy(oxo)acetyl]amino}-2-hydroxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-{[Ethoxy(oxo)acetyl]amino}-2-hydroxybenzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-{[Ethoxy(oxo)acetyl]amino}-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-{[Ethoxy(oxo)acetyl]amino}-2-hydroxybenzoic acid is unique due to the presence of the ethoxy(oxo)acetyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

CAS-Nummer

92289-16-2

Molekularformel

C11H11NO6

Molekulargewicht

253.21 g/mol

IUPAC-Name

4-[(2-ethoxy-2-oxoacetyl)amino]-2-hydroxybenzoic acid

InChI

InChI=1S/C11H11NO6/c1-2-18-11(17)9(14)12-6-3-4-7(10(15)16)8(13)5-6/h3-5,13H,2H2,1H3,(H,12,14)(H,15,16)

InChI-Schlüssel

VRSBHCZASAIZNM-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(=O)NC1=CC(=C(C=C1)C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.